3-异丙基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

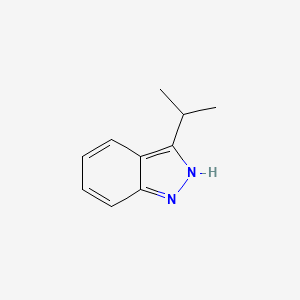

3-isopropyl-1H-indazole is a derivative of indazole . Indazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and pyrazole . It is an amphoteric molecule which can be protonated to an indazolium cation or deprotonated to an indazolate anion .

Synthesis Analysis

Various routes have been explored to synthesize indazole . Among these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Molecular Structure Analysis

Indazole derivatives are substituted at the N-1 and N-2 positions with ester-containing side chains . Nucleophilic substitution reactions on halo esters by 1H-indazole in alkaline solution lead to mixtures of N-1 and N-2 isomers, in which the N-1 isomer predominates .Chemical Reactions Analysis

The strategies for the synthesis of 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .科学研究应用

抗菌和抗真菌剂

3-异丙基-1H-吲唑表现出显着的生物学特性,例如抗菌和抗真菌作用。吲唑及其衍生物,如 1H-吲唑,对黄单胞菌、蜡样芽胞杆菌、大肠杆菌、巨大芽胞杆菌等细菌菌株以及白色念珠菌等真菌菌株表现出有效性。这种疗效归因于吲唑骨架的富电子部分,使其成为抗菌研究中的杰出候选者 (Panda 等,2022)。

化学合成和结构分析

已实现了 3-异丙基-1H-吲唑的新系列衍生物的合成,例如 t-4-芳基-3,c-6-二羟基-6-甲基-4,5,6,7-四氢-1H-吲唑-r-5-羧酸异丙酯。先进的光谱方法如 1H、13C NMR、IR、HMBC、HSQC、COSY 和 NOESY 被用于研究这些化合物。此类研究提供了对稠合吲唑立体化学的见解,并确认吲唑的结构为 1H-吲唑 (Murugavel 等,2010)。

化学合成中的催化

已经报道了一种实用的 Pd(II)/Phen 催化剂,用于吲唑的直接 C-3 芳基化,这是合成药物和农用化学品的关键步骤。该方法被证明是稳健且有效的,能够合成结构多样的化合物,包括氢溴酸尼格里丁 (Ye 等,2013)。

缓蚀剂

已经研究了吲唑衍生物,如 3-异丙基-1H-吲唑,作为缓蚀剂的有效性。它们在酸性环境中保护铁等金属的应用展示了这些化合物超越生物学背景的多样化用途 (Babić-Samardžija 等,2005)。

神经系统疾病的应用

吲唑化合物,包括 3-异丙基-1H-吲唑,对帕金森病和阿尔茨海默病等神经系统疾病表现出有效的活性。它们通过抑制各种信号通路和酶活性发挥作用,展示了它们在神经药理学中的重要性 (Pal & Sahu,2022)。

作用机制

安全和危害

未来方向

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Much effort has been spent in recent years to develop synthetic approaches to indazoles . The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . This suggests that there is ongoing research in this area, and future directions may include the development of new synthetic approaches and exploration of additional medicinal applications.

属性

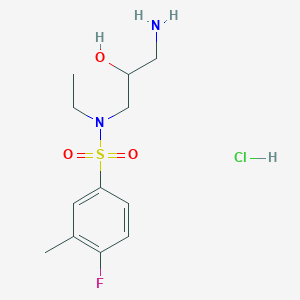

IUPAC Name |

3-propan-2-yl-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(2)10-8-5-3-4-6-9(8)11-12-10/h3-7H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYVQGSXLYYYLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=CC=CC2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2706129.png)

![2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2706133.png)

![4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide](/img/structure/B2706137.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2706139.png)

![4-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2706140.png)

![N-([2,3'-bifuran]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2706141.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide](/img/structure/B2706143.png)

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2706149.png)